molecular formula C16H23N3O4S B11952309 Carbobenzyloxy-L-alanyl-L-methioninamide

Carbobenzyloxy-L-alanyl-L-methioninamide

Cat. No.: B11952309
M. Wt: 353.4 g/mol
InChI Key: BHPTZUNULWSAIE-AAEUAGOBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbobenzyloxy-L-alanyl-L-methioninamide typically involves the protection of amino acids followed by peptide coupling reactions. The process begins with the protection of the amino group of L-alanine using a carbobenzyloxy (Cbz) group. This is followed by the coupling of the protected L-alanine with L-methioninamide using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and purification of intermediates to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Carbobenzyloxy-L-alanyl-L-methioninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbobenzyloxy-L-alanyl-L-methioninamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Carbobenzyloxy-L-alanyl-L-methioninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include peptide bond formation or cleavage, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    Carbobenzyloxy-L-methioninamide: Similar structure but lacks the L-alanine residue.

    Carbobenzyloxyglycylglycyl-L-methioninamide: Contains additional glycine residues.

    Carbobenzyloxysarcosyl-L-methioninamide: Contains a sarcosine residue instead of L-alanine.

Uniqueness

Carbobenzyloxy-L-alanyl-L-methioninamide is unique due to its specific combination of L-alanine and L-methioninamide residues, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in peptide synthesis and enzyme studies .

Properties

Molecular Formula

C16H23N3O4S

Molecular Weight

353.4 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C16H23N3O4S/c1-11(15(21)19-13(14(17)20)8-9-24-2)18-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H2,17,20)(H,18,22)(H,19,21)/t11-,13-/m0/s1

InChI Key

BHPTZUNULWSAIE-AAEUAGOBSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C(=O)NC(CCSC)C(=O)N)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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